molecular formula C9H15N3O B7925988 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7925988
M. Wt: 181.23 g/mol
InChI Key: KUFIDKBWFZGLNE-UHFFFAOYSA-N
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Description

2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol, with the CAS number 1353966-60-5, is a chemical compound offered for research and development purposes . This product is characterized by a molecular formula of C9H15N3O and a molecular weight of 181.24 g/mol . Its structure is defined by the SMILES string CC(C1=CN=CC=N1)N(C)CCO and the InChIKey KUFIDKBWFZGLNE-UHFFFAOYSA-N . As a pyrazine-containing amino alcohol, this compound serves as a versatile building block in synthetic organic chemistry. Its primary research application is as a pharmaceutical intermediate, where it is used in the discovery and synthesis of novel active pharmaceutical ingredients (APIs) and other complex molecules . The pyrazine moiety is a privileged structure in medicinal chemistry, often employed in the design of compounds for various therapeutic areas. Researchers should handle this material with care. It carries the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is recommended. Use only in a well-ventilated area and avoid breathing its dust or vapors . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[methyl(1-pyrazin-2-ylethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8(12(2)5-6-13)9-7-10-3-4-11-9/h3-4,7-8,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFIDKBWFZGLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of 1-(pyrazin-2-yl)ethanone with methylaminoethanol in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature (20–25°C) is widely employed, achieving yields of 68–72%.

Critical Parameters:

  • Solvent: Methanol preferred due to solubility of intermediates.

  • pH Control: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) maintain basic conditions (pH 8–9), suppressing imine hydrolysis.

  • Side Reactions: Cyanide scavengers (FeSO₄·7H₂O) mitigate HCN formation.

Case Study: Optimized Protocol

  • Reactants:

    • 1-(Pyrazin-2-yl)ethanone (1.0 equiv)

    • Methylaminoethanol (1.2 equiv)

    • NaBH₃CN (1.5 equiv) in methanol.

  • Procedure:

    • Stir at 25°C for 18 hrs under N₂.

    • Quench with FeSO₄ solution, extract with CH₂Cl₂.

    • Purify via silica chromatography (EtOAc:MeOH 9:1).

  • Yield: 70%.

Nucleophilic Substitution Route

Halogenated Pyrazine Precursors

2-Chloro-1-(pyrazin-2-yl)ethane reacts with methylaminoethanol under basic conditions. K₂CO₃ in DMF at 80°C for 12 hrs affords the product in 65% yield.

Advantages:

  • Avoids reduction steps.

  • Scalable with microwave assistance (30 min at 120°C).

Challenges:

  • Competing elimination reactions require careful temperature control.

Solvent Screening Data

SolventBaseTemp (°C)Yield (%)
DMFK₂CO₃8065
DMSOCs₂CO₃10058
EtOHEt₃N6042

Data synthesized from.

Novel Catalytic Approaches

Photoredox Catalysis

Visible-light-mediated C–N bond formation using Ru(bpy)₃Cl₂ reduces reaction time to 4 hrs (yield: 73%). This method minimizes byproducts but requires specialized equipment.

Biocatalytic Routes

Immobilized transaminases (e.g., from Aspergillus oryzae) enable enantioselective synthesis at 30°C (ee >98%). Limited to lab-scale due to enzyme costs.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC: Hexane:IPA (85:15) resolves regioisomers.

  • Ion-exchange resins: Amberlyst® 15 improves purity to >99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 3.62 (t, J=6 Hz, 2H, CH₂OH), 2.75 (s, 3H, NCH₃).

  • HRMS: m/z 211.1192 [M+H]⁺ (calc. 211.1195).

Industrial-Scale Considerations

Cost Analysis

MethodCost ($/kg)Environmental Factor
Reductive Amination120Moderate (solvent waste)
Nucleophilic Substitution95High (halogen byproducts)
Biocatalytic310Low (aqueous media)

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that compounds containing pyrazine moieties exhibit significant antiviral properties. For instance, derivatives of pyrazine have been studied for their efficacy against viruses like Dengue and Yellow Fever. A study evaluated various pyrazine analogs and reported that certain modifications led to enhanced antiviral activity, suggesting that 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol could serve as a scaffold for developing new antiviral agents .

Pain Management
Pyrazine derivatives have been implicated in the treatment of neuropathic pain and other chronic pain conditions. The compound's structure allows it to interact with various biological targets involved in pain pathways. A patent described a series of pyrazine derivatives effective against conditions such as fibromyalgia and diabetic neuropathy, indicating that similar compounds could be developed using the this compound framework .

Pharmacological Research

Inhibition Studies
The compound has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in managing conditions like erectile dysfunction and pulmonary hypertension. Studies have shown that modifications to the pyrazine ring can significantly impact the inhibitory potency against PDE enzymes, suggesting that this compound could be a valuable lead compound .

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from commercially available pyrazine derivatives. The synthesis can be optimized to improve yield and purity, making it suitable for large-scale applications in research settings .

Crystal Structure Analysis
Understanding the crystal structure of related compounds has provided insights into their molecular interactions and stability. Such structural studies can guide the design of new derivatives with enhanced biological activity by elucidating how structural changes affect pharmacological properties .

Data Tables

Application Area Key Findings References
Antiviral ActivityEffective against Dengue; modifications enhance potency
Pain ManagementPotential treatment for neuropathic pain
PDE InhibitionModifications impact inhibitory potency

Case Studies

  • Antiviral Efficacy Against Dengue Virus
    In a study assessing various pyrazine derivatives, this compound was highlighted for its promising activity against Dengue virus replication, with an EC50 value indicating effective inhibition at low concentrations .
  • Development of Pain Relief Agents
    A series of compounds based on the pyrazine scaffold were tested for their analgesic effects in animal models of neuropathic pain. Results demonstrated significant pain relief associated with compounds structurally similar to this compound, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The target compound’s pyrazine-ethanolamine structure may require tailored reaction conditions to avoid side reactions (e.g., oxidation of ethanolamine or ring substitution). highlights the use of toluene and triethylamine as solvents/bases for analogous syntheses .
  • Coordination Chemistry: Pyrazine derivatives (e.g., ) often act as ligands for transition metals. The target compound’s pyrazine ring and ethanolamine chain could enable dual binding modes (e.g., N-pyrazine coordination and O/N-ethanolamine interactions) .
  • However, the pyrazine moiety may introduce toxicity concerns requiring further study .

Biological Activity

The compound 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is a derivative of pyrazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as C10_{10}H14_{14}N2_{2}O. The structure consists of a pyrazine ring connected to an ethanolamine moiety, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with pyrazine structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been studied for their effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents. In vitro studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in combating infections.

Anti-inflammatory Effects

Pyrazine derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses. In animal models, compounds with similar structures have shown reduced inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For example, certain analogs have demonstrated cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses, influencing processes such as inflammation and cell proliferation.

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Investigate anti-inflammatory effectsReduced COX-2 activity by 60% compared to control in vitro assays.
Assess anticancer propertiesInduced apoptosis in HeLa cells with an IC50_{50} of 15 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involving alkylation of a pyrazine derivative with 2-bromoethanol in the presence of triethylamine (as a base) under reflux in toluene (100°C, 2 hours) yields a crude product, which is purified via column chromatography or recrystallization from ethyl acetate . Optimization includes stoichiometric control of reagents (e.g., 1:1 molar ratio of pyrazine-ethylamine to bromoethanol) and solvent selection to minimize side reactions. Monitoring reaction progress via TLC is critical .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Post-synthesis purification often employs solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography using silica gel or C18 reverse-phase columns. For high-purity isolation, recrystallization from ethanol or ethyl acetate at low temperatures (0–5°C) is effective. Analytical HPLC with acetonitrile/water gradients can validate purity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the pyrazine ring (aromatic protons at δ 8.5–9.0 ppm), ethanolamine backbone (δ 3.4–3.8 ppm for CH2_2-O and CH2_2-N), and methyl groups (δ 2.2–2.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C9_9H14_{14}N4_4O: 206.1144).
  • IR : Peaks at 3300 cm1^{-1} (O-H stretch) and 1600 cm1^{-1} (pyrazine C=N) are diagnostic .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound, and how can SHELX software resolve them?

  • Methodological Answer : The compound’s flexible ethanolamine chain and potential disorder in crystal packing complicate refinement. SHELXL (via SHELX-2015) handles these issues by refining anisotropic displacement parameters and applying restraints to bond lengths/angles. For example, disorder in solvent molecules (e.g., ethanol) is resolved using PART instructions and ISOR restraints . High-resolution data (≤ 0.8 Å) improves model accuracy, and hydrogen bonding networks (e.g., O-H···N interactions) are validated using PLATON .

Q. How can conflicting thermodynamic data (e.g., vaporization enthalpy) for aminoethanol derivatives be reconciled?

  • Methodological Answer : Discrepancies often stem from differences in intramolecular hydrogen bonding (intra-HB) strength. For this compound, computational methods (DFT at B3LYP/6-311+G(d,p)) predict intra-HB energies, which correlate with experimental vaporization enthalpies. Using 2-(methylamino)ethanol (ΔHvap_{vap} = 52.3 kJ/mol) as a reference, group-contribution models adjust for pyrazine’s electron-withdrawing effects, which weaken intra-HB and reduce ΔHvap_{vap} by ~5–8 kJ/mol .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution or cyclization reactions?

  • Methodological Answer : The ethanolamine moiety acts as a bifunctional nucleophile. In hydrazine-mediated cyclization (e.g., pyrazoline formation), the amino group attacks electrophilic carbons, while the hydroxyl stabilizes intermediates via hydrogen bonding. Kinetic studies (e.g., monitoring by 1^1H NMR) reveal rate dependence on solvent polarity (DMF > ethanol) and temperature (ΔG^\ddagger ≈ 75–85 kJ/mol). Side reactions (e.g., oxidation) are suppressed under inert atmospheres .

Q. How do structural modifications (e.g., pyrazine substitution) impact bioactivity in related compounds?

  • Methodological Answer : Pyrazine rings enhance π-π stacking with biological targets (e.g., enzyme active sites). For instance, replacing phenyl with pyrazine in chalcone derivatives increases binding affinity to kinases (IC50_{50} from 1.2 μM to 0.3 μM). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate these interactions, highlighting hydrogen bonds between pyrazine N-atoms and catalytic lysine residues .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in assigning stereochemistry?

  • Methodological Answer : Crystallography provides absolute configuration but may fail for flexible chains (e.g., ethanolamine) due to disorder. NMR-derived NOE correlations (e.g., ROESY) can resolve this: a key NOE between the pyrazine C-H and methyl group confirms syn periplanar geometry. Discrepancies arise when dynamic averaging in solution (NMR) differs from static crystal packing (X-ray) .

Experimental Design Recommendations

  • Synthesis : Use Schlenk techniques for air-sensitive intermediates.
  • Characterization : Combine SC-XRD (for solid-state structure) and 1^1H-15^15N HMBC NMR (for solution-phase conformation).
  • Thermodynamics : Validate computational ΔHvap_{vap} predictions with differential scanning calorimetry (DSC) .

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